molecular formula C17H18N4O2 B2736418 6-Cyclopropyl-2-{[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2320375-68-4

6-Cyclopropyl-2-{[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2736418
CAS No.: 2320375-68-4
M. Wt: 310.357
InChI Key: KDZJMPLMZHJFRW-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridine ring, and an azetidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-{[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyridine boronic acid or ester and a suitable halide.

    Formation of the Pyridazinone Core: The pyridazinone core can be formed through a condensation reaction involving a hydrazine derivative and a suitable carbonyl compound.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, using a suitable alkene and a cyclopropylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-{[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

6-Cyclopropyl-2-{[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug discovery and development.

    Medicine: The compound can be investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-{[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-[[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one: This compound has a similar structure but with a pyridine-2-carbonyl group instead of a pyridine-3-carbonyl group.

    6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one: This compound has a pyridine-4-carbonyl group instead of a pyridine-3-carbonyl group.

Uniqueness

The uniqueness of 6-Cyclopropyl-2-{[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities. The presence of the cyclopropyl group, pyridine ring, and azetidine moiety makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16-6-5-15(13-3-4-13)19-21(16)11-12-9-20(10-12)17(23)14-2-1-7-18-8-14/h1-2,5-8,12-13H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZJMPLMZHJFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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